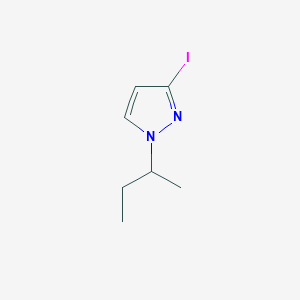

1-sec-Butyl-3-iodo-1H-pyrazole

Description

Academic Significance of the Pyrazole (B372694) Heterocycle in Chemical Synthesis

The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone of modern heterocyclic chemistry. arkat-usa.orgmdpi.com Its unique structural and electronic properties have made it a privileged scaffold in a multitude of applications, ranging from medicinal chemistry to materials science. The presence of both a pyrrole-like and a pyridine-like nitrogen atom imparts pyrazoles with amphoteric character, allowing them to act as both hydrogen bond donors and acceptors. mdpi.com This versatility facilitates their interaction with biological targets, making them a frequent feature in pharmacologically active compounds with a wide array of activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.gov Furthermore, the pyrazole ring is a versatile synthetic intermediate, amenable to a variety of chemical transformations that allow for the construction of complex molecular frameworks. arkat-usa.org

Importance of Halogenated Pyrazoles as Versatile Synthetic Building Blocks

The introduction of a halogen atom onto the pyrazole ring dramatically enhances its synthetic utility. Halogenated pyrazoles, particularly iodo- and bromo-derivatives, are highly valued as versatile building blocks in organic synthesis. The carbon-halogen bond can be readily transformed through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, providing a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net This reactivity allows for the introduction of a wide range of substituents onto the pyrazole core, enabling the systematic exploration of structure-activity relationships in drug discovery and the construction of novel organic materials. The position of the halogen atom on the pyrazole ring also plays a critical role in its reactivity, with different isomers often exhibiting distinct chemical behaviors. researchgate.net

Research Context of 1-sec-Butyl-3-iodo-1H-pyrazole: A Case Study in N1-Substituted, C3-Iodinated Pyrazoles

This compound (1) represents a specific example of a disubstituted pyrazole, featuring a bulky alkyl group at the N1 position and an iodine atom at the C3 position. This substitution pattern is of particular interest in synthetic chemistry. The N1-substituent prevents the formation of regioisomers that can arise from the tautomerism of N-unsubstituted pyrazoles, thereby simplifying subsequent reactions. mdpi.com The sec-butyl group, being a moderately bulky and lipophilic substituent, can influence the compound's physical properties, such as solubility, and its interaction with biological systems. The iodine atom at the C3 position is a key functional handle for further molecular elaboration through the aforementioned cross-coupling reactions. researchgate.net Research into compounds like this compound is often driven by the need for specific building blocks in the synthesis of targeted molecules, such as agrochemicals and pharmaceuticals.

Chemical Compound Data

| Compound Name | Structure |

| This compound |  |

| 3-Iodo-1H-pyrazole |  |

| sec-Butyl bromide |  |

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1354706-41-4 | bldpharm.commolcore.com |

| Molecular Formula | C₇H₁₁IN₂ | bldpharm.com |

| Molecular Weight | 250.08 g/mol | bldpharm.com |

| Appearance | Likely a liquid or low-melting solid | Inferred |

| Solubility | Expected to be soluble in common organic solvents | Inferred |

| SMILES | CCC(C)n1cc(I)cn1 | bldpharm.com |

Interactive Data Table: Synthesis of this compound

A plausible synthetic route for this compound involves a two-step process: the iodination of pyrazole followed by N-alkylation. This approach is based on established methodologies for the synthesis of similar N-substituted iodopyrazoles.

| Step | Reactants | Reagents and Conditions | Product | Description |

| 1: Iodination | 1H-Pyrazole | Iodine, Sodium Iodide, Sodium Hydroxide, Water | 3-Iodo-1H-pyrazole | This step involves the direct iodination of the pyrazole ring. The reaction conditions are controlled to favor the formation of the 3-iodo isomer. |

| 2: N-Alkylation | 3-Iodo-1H-pyrazole | sec-Butyl bromide, a suitable base (e.g., K₂CO₃ or NaH), and a polar aprotic solvent (e.g., DMF or acetonitrile) | This compound | The N-alkylation introduces the sec-butyl group at the N1 position of the pyrazole ring. The choice of base and solvent is crucial for achieving a good yield and preventing side reactions. |

Structure

3D Structure

Properties

IUPAC Name |

1-butan-2-yl-3-iodopyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IN2/c1-3-6(2)10-5-4-7(8)9-10/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMBAEXKADLGFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=CC(=N1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 1 Sec Butyl 3 Iodo 1h Pyrazole and Its Structural Congeners

Strategies for Direct Introduction of the Iodo Substituent at C-3

Regioselective Iodination Approaches for Pyrazole (B372694) Scaffolds

Regioselectivity in the iodination of pyrazoles is a significant challenge that can be addressed through various targeted synthetic methods. The choice of reagents and reaction conditions is critical in directing the iodine atom to the desired position on the pyrazole ring.

One effective strategy involves the use of n-butyllithium (n-BuLi) to deprotonate the pyrazole ring, followed by quenching with elemental iodine. This method typically results in the exclusive formation of 5-iodo derivatives due to the preferential lithiation at the C-5 position. rsc.orgrsc.org However, altering the substitution pattern on the pyrazole ring can influence the site of deprotonation.

Another approach utilizes ceric ammonium nitrate (CAN) in conjunction with molecular iodine. This system has been shown to afford C-4 iodinated pyrazoles in a highly regioselective manner. rsc.orgrsc.org The reaction is believed to proceed through an electrophilic substitution mechanism where CAN acts as a mild oxidant. rsc.org The presence of electron-donating groups on the pyrazole ring can increase its nucleophilicity and promote competitive iodination reactions. researchgate.net

A system employing iodine, sodium iodide (NaI), and potassium carbonate (K2CO3) in an aqueous solution has also been reported to yield good results for the iodination of pyrazoles that possess donor substituents. nih.gov Furthermore, a green chemistry approach using hydrogen peroxide and molecular iodine in water has been developed for the regioselective 4-iodination of various pyrazole derivatives, providing the corresponding products in good to excellent yields. researchgate.net

The table below summarizes different reagents and their observed regioselectivity in the iodination of pyrazole scaffolds.

| Reagent System | Predominant Position of Iodination | Reference(s) |

| 1. n-BuLi, 2. I₂ | C-5 | rsc.orgrsc.org |

| I₂ / CAN | C-4 | rsc.orgrsc.org |

| I₂ / H₂O₂ / H₂O | C-4 | researchgate.net |

| I₂ / NaI / K₂CO₃ (aq.) | C-4 (with donor groups) | nih.gov |

Electrophilic Iodination Methods in Pyrazole Functionalization

Electrophilic iodination is a primary method for introducing iodine onto the pyrazole ring. Various reagents and systems have been developed to generate a potent electrophilic iodine species (I+) that can attack the electron-rich positions of the pyrazole nucleus.

Common electrophilic iodinating agents include molecular iodine (I₂) and iodine monochloride (ICl). evitachem.com The reaction conditions, such as solvent, temperature, and time, are crucial for achieving high yield and purity. evitachem.com A method employing a trifluoroperacetic acid-mediated electrophilic iodination has been shown to be effective for introducing a large number of iodine atoms into a single molecule in a one-pot reaction. rsc.org

Hypervalent iodine reagents have also emerged as powerful tools for functionalization. A metal-free approach using PhICl₂ as a hypervalent iodine oxidant in combination with ammonium thiocyanate (NH₄SCN) or potassium selenocyanate (KSeCN) has been used for the C-4 thio/selenocyanation of pyrazoles. This method is postulated to involve the in situ generation of a reactive electrophilic species. beilstein-journals.org

Cadmium(II) acetate has been found to mediate the electrophilic iodination of the C-4 position of pyrazole rings that contain electron-donating groups. researchgate.net Additionally, a novel method for the direct iodination of the C-4 pyrazole ring generated in situ utilizes potassium iodate (KIO₃) as the iodinating agent with diphenyl diselenide ((PhSe)₂) as a catalyst under acidic conditions. nih.gov

The following table presents various electrophilic iodination systems for pyrazoles.

| Iodinating System | Target Position | Key Features | Reference(s) |

| I₂ or ICl | General | Standard electrophilic iodination | evitachem.com |

| Trifluoroperacetic acid / I₂ | Multiple | Poly-iodination | rsc.org |

| KIO₃ / (PhSe)₂ | C-4 | Catalytic, in situ generation | nih.gov |

| Cadmium(II) acetate / I₂ | C-4 | Mediated, requires activating groups | researchgate.net |

Synthetic Routes for the Construction of the Pyrazole Ring with Integrated Iodo and N1-sec-Butyl Moieties

An alternative to direct iodination is the construction of the pyrazole ring from acyclic precursors that already contain the necessary substituents or can be functionalized during the cyclization process. This approach offers control over the final substitution pattern of the heterocyclic ring.

Cyclocondensation Reactions Involving Hydrazine Derivatives and Precursors

The most classic and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. beilstein-journals.orgresearchgate.net To synthesize 1-sec-Butyl-3-iodo-1H-pyrazole via this route, one would react sec-butylhydrazine with a 3-iodo-1,3-dicarbonyl precursor. The regioselectivity of this reaction depends on the steric and electronic properties of the substituents on both the hydrazine and the dicarbonyl compound. nih.gov

Multicomponent reactions (MCRs) have expanded the scope of traditional cyclocondensation methods. beilstein-journals.org For instance, 1,3-dicarbonyl compounds can be generated in situ from ketones and acid chlorides, which then react with hydrazine in a one-pot synthesis. organic-chemistry.org Iodine can also be used as a halogenating agent that facilitates the cyclization process. nih.gov A novel approach utilizes an iodine-promoted cascade reaction of 1,3-dicarbonyl compounds and oxamic acid thiohydrazides to form 3,4-dicarbonyl-substituted pyrazoles. researchgate.net Another iodine-mediated, one-pot, three-component reaction of hydrazine hydrate, isothiocyanates, and 1,3-dicarbonyl compounds has been developed to construct multi-substituted aminopyrazoles. tandfonline.com

| Precursors | Key Features | Reference(s) |

| sec-Butylhydrazine + 3-iodo-1,3-dicarbonyl | Classic Knorr synthesis | beilstein-journals.orgresearchgate.net |

| 1,3-Dicarbonyl + Hydrazine + Iodine | Iodine-promoted cyclization | nih.gov |

| 1,3-Dicarbonyl + Oxamic acid thiohydrazide + I₂ | Cascade reaction | researchgate.net |

| Hydrazine hydrate + Isothiocyanate + 1,3-dicarbonyl + I₂ | Three-component reaction | tandfonline.com |

Electrophilic Cyclization Strategies towards Substituted Pyrazoles

Electrophilic cyclization provides a powerful method for constructing the pyrazole ring with simultaneous introduction of a substituent. A notable example is the synthesis of 4-iodopyrazoles from α,β-alkynic hydrazones. metu.edu.tracs.org This process begins with the preparation of α,β-alkynic hydrazones through the condensation of propargyl aldehydes or ketones with the corresponding hydrazine (e.g., sec-butylhydrazine). metu.edu.tr

When these α,β-alkynic hydrazones are treated with molecular iodine in the presence of a base like sodium bicarbonate, they undergo an electrophilic cyclization to yield 4-iodopyrazoles in good to high yields. metu.edu.tracs.org The proposed mechanism involves the π-activation of the alkyne triple bond by iodine, which initiates an intramolecular cyclization. beilstein-journals.org This strategy is quite general and accommodates a variety of substituents on the starting materials. acs.org

| Starting Material | Reagent | Product Type | Key Feature | Reference(s) |

| α,β-Alkynic hydrazone | I₂ / NaHCO₃ | 4-Iodopyrazole | Iodine-induced cyclization | metu.edu.tracs.org |

| N-alkyne substituted esters | I₂ | Pyrrolooxazinones | Intramolecular addition | beilstein-journals.org |

Novel Approaches for Pyrazole Ring Formation

Recent research has focused on developing new and efficient methods for pyrazole synthesis that offer advantages in terms of yield, selectivity, and environmental impact.

A green and convenient method for iodination involves the in-situ formation and use of nitrogen triiodide for C-I bond formation on a series of pyrazole derivatives. This approach is presented as a rapid and inexpensive alternative to other common iodination reactions. sciforum.net

A patented synthesis method for 4-iodopyrazoles involves mixing a pyrazole with molecular iodine in water, followed by the addition of potassium carbonate and hydrogen peroxide. This process is noted for reducing raw material consumption and simplifying the experimental operation. google.com

Another innovative strategy is the iodine-mediated three-component reaction to construct diverse multi-substituted aminopyrazoles from hydrazine hydrate, isothiocyanates, and 1,3-dicarbonyl compounds. tandfonline.com This one-pot synthesis is valuable for creating complex molecular platforms.

Installation of the N1-sec-Butyl Substituent

The introduction of an alkyl group, such as a sec-butyl substituent, onto a nitrogen atom of the pyrazole ring is a critical step that is often complicated by the presence of two reactive nitrogen atoms. This can lead to the formation of a mixture of N1 and N2-alkylated regioisomers. Consequently, achieving regioselectivity is a significant challenge in pyrazole chemistry. nih.govmdpi.com The choice of synthetic strategy is therefore paramount in directing the alkylation to the desired N1 position.

N-Alkylation Strategies for Pyrazoles

The N-alkylation of pyrazoles is a fundamental transformation in organic synthesis, providing access to a wide array of biologically active molecules and synthetic intermediates. semanticscholar.org Various methods have been developed to achieve this, each with its own advantages and limitations.

Typically, N-alkylation is performed under basic conditions, where a base is used to deprotonate the pyrazole's N-H bond, generating a pyrazolate anion. This anion then acts as a nucleophile, attacking an alkyl halide or another suitable electrophile. semanticscholar.org Common bases used for this purpose include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH), often in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). researchgate.netscite.ai However, for unsymmetrical pyrazoles, such as 3-iodo-1H-pyrazole, this method can produce a mixture of N1 and N2 isomers, with the product ratio influenced by steric and electronic factors. nih.govmdpi.com The use of secondary halides, like 2-bromobutane for installing a sec-butyl group, can be particularly challenging under solvent-free conditions. researchgate.net

Alternative strategies have been developed to improve regioselectivity and expand the scope of N-alkylation. Acid-catalyzed methods using trichloroacetimidate electrophiles offer an alternative to base-mediated reactions, avoiding the need for strong bases or high temperatures. semanticscholar.org Transition-metal catalysis and enzymatic approaches have also emerged as powerful tools. nih.govsemanticscholar.org For instance, engineered enzymes have demonstrated the ability to perform highly regioselective alkylations (methylation, ethylation, propylation) on pyrazole substrates using simple haloalkanes, achieving unprecedented levels of control (>99 % regioselectivity). nih.gov

The table below summarizes various N-alkylation strategies for pyrazoles.

| Alkylation Method | Reagents/Catalyst | Key Features | Regioselectivity |

| Base-Mediated | K₂CO₃, Cs₂CO₃, NaH / Alkyl Halide | Common, versatile | Often yields mixtures of N1/N2 isomers |

| Acid-Catalyzed | Brønsted Acid / Trichloroacetimidates | Mild conditions, avoids strong bases | Major product controlled by sterics |

| Enzymatic | Engineered Methyltransferase / Haloalkane | High selectivity, mild conditions | Can achieve >99% regioselectivity |

| Catalyst-Free Michael Reaction | N/A | High yield, excellent regioselectivity for specific substrates | N1/N2 > 99.9:1 reported |

| Magnesium-Catalyzed | Mg catalyst / α-bromoacetates | Provides N2-alkylated products | High regioselectivity for N2 position |

This table is generated based on data from multiple sources to provide an illustrative overview. nih.govsemanticscholar.orgresearchgate.netscite.ai

Role of N-Protecting Groups in Regioselective Functionalization and Subsequent N1-Substitution

To overcome the challenge of regioselectivity in the functionalization of the pyrazole ring, chemists often employ a protecting group strategy. nih.gov This involves temporarily blocking one of the nitrogen atoms, thereby directing subsequent reactions, such as halogenation, to a specific position on the ring. After the desired functionalization is complete, the protecting group is removed, and the now-unsubstituted nitrogen can be alkylated.

Several protecting groups are suitable for pyrazoles, including the tert-butyloxycarbonyl (Boc) group and the (2-trimethylsilyl)ethoxymethyl (SEM) group. nih.govarkat-usa.org For example, 3-iodo-1H-pyrazole can be protected with di-tert-butyl dicarbonate to yield tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate. arkat-usa.org This protection strategy is crucial as pyrazoles themselves can act as ligands for transition metals, which can interfere with subsequent cross-coupling reactions. umich.edu

The SEM group is particularly versatile. It can direct C-H arylation and can also be transposed from one nitrogen to the other in a single step, a process termed a "SEM switch." nih.gov This unique feature allows for the sequential functionalization of positions that would otherwise be difficult to access. For instance, the SEM group can direct functionalization to the C5 position; a subsequent "SEM switch" moves the protecting group to N2, rendering the C3 position available for reaction. nih.gov

Another useful protecting group is the ethoxyethyl (EtOEt) group, which can be easily introduced using ethyl vinyl ether and removed under mild acidic conditions. umich.eduresearchgate.net This strategy has been successfully used in the synthesis of 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives, which serve as valuable intermediates for further modifications. arkat-usa.orgresearchgate.net

The general sequence for using a protecting group (PG) for regioselective synthesis is as follows:

Protection: The N-H of the pyrazole is reacted to attach the protecting group, typically at the N1 position.

Functionalization: The N-protected pyrazole undergoes regioselective reaction (e.g., iodination at C3).

Deprotection: The protecting group is removed to regenerate the N-H functionality.

N1-Substitution: The desired substituent (e.g., sec-butyl) is installed on the N1 nitrogen.

Overall Synthetic Pathways Towards this compound and its Analogs

The synthesis of this compound is not a single reaction but a multi-step pathway that combines ring formation (or starts with a pre-formed ring), iodination, and N-alkylation. The specific order of these steps is crucial and often necessitates the use of the protecting group strategies discussed previously.

A plausible and efficient synthetic route would begin with the commercially available 3-iodo-1H-pyrazole. The synthesis would proceed through the following key steps:

N-Protection: The first step involves the protection of the N-H group of 3-iodo-1H-pyrazole. A common choice for this is the Boc group, which can be introduced by reacting the starting material with di-tert-butyl dicarbonate in the presence of a base like triethylamine (B128534). This yields tert-butyl 3-iodo-1H-pyrazole-1-carboxylate. arkat-usa.org This step is critical to prevent side reactions in subsequent steps.

Deprotection: Following any necessary modifications to other parts of the molecule (which are not required for this specific target compound), the protecting group is removed. The Boc group can be cleaved under acidic conditions to regenerate the free N-H of 3-iodo-1H-pyrazole, ready for the final alkylation step.

N1-Alkylation: The final step is the installation of the sec-butyl group. This is achieved by reacting 3-iodo-1H-pyrazole with a sec-butylating agent, such as 2-bromobutane or sec-butyl iodide. The reaction is typically carried out in the presence of a base (e.g., K₂CO₃) in a solvent like DMF. This step introduces the sec-butyl group, primarily at the N1 position, to yield the target compound, this compound. The regioselectivity of this final step is governed by a combination of steric hindrance from the iodine at the 3-position and the sec-butyl group itself, which favors substitution at the less hindered N1 nitrogen.

An analogous synthesis has been described for 1-(sec-Butyl)-4-iodo-3-methyl-1H-pyrazole, which involves the formation of the pyrazole ring followed by an electrophilic iodination step. evitachem.com This highlights a general principle where the pyrazole core is first assembled or obtained, and then the substituents are introduced in a controlled manner.

The table below outlines a proposed synthetic pathway for this compound.

| Step | Starting Material | Reagents and Conditions | Product |

| 1. Protection | 3-Iodo-1H-pyrazole | Di-tert-butyl dicarbonate, Triethylamine, Dichloromethane, Room Temperature | tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate |

| 2. Deprotection | tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate | Acidic conditions (e.g., TFA in Dichloromethane) | 3-Iodo-1H-pyrazole |

| 3. N-Alkylation | 3-Iodo-1H-pyrazole | 2-Bromobutane, K₂CO₃, DMF | This compound |

This table represents a generalized synthetic pathway based on established chemical principles for pyrazole functionalization. arkat-usa.org

Reactivity Profiles and Transformational Chemistry of 1 Sec Butyl 3 Iodo 1h Pyrazole

Transition Metal-Catalyzed Cross-Coupling Reactions at the C-3 Iodo Position

The iodine atom at the C-3 position of the pyrazole (B372694) ring is an excellent leaving group for a variety of transition metal-catalyzed cross-coupling reactions. This allows for the facile introduction of carbon-based substituents, enabling the synthesis of a diverse range of complex pyrazole derivatives.

Sonogashira Coupling Reactions and Alkyne Functionalization

The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction, is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org For 1-sec-butyl-3-iodo-1H-pyrazole, this reaction provides a direct route to 3-alkynylpyrazole derivatives.

While specific studies on the 1-sec-butyl derivative are not extensively documented, research on analogous N-protected 3-iodo-1H-pyrazoles demonstrates the feasibility and high efficiency of this transformation. arkat-usa.orgresearchgate.net For instance, N-protected 3-iodopyrazoles react smoothly with phenylacetylene (B144264) under standard Sonogashira conditions to afford the corresponding 3-(phenylethynyl)pyrazoles in high yields. arkat-usa.org The N-sec-butyl group, being a stable alkyl substituent, is expected to facilitate similar reactivity. The pyrazole ring's nitrogen atoms can act as ligands for transition metals, which sometimes necessitates the use of N-protecting groups; however, a permanent N-alkyl group like sec-butyl is generally compatible. arkat-usa.orgresearchgate.net

Typical conditions involve a palladium catalyst such as Pd(PPh₃)₂Cl₂, a copper(I) co-catalyst (e.g., CuI), a base (commonly an amine like triethylamine (B128534) or diisopropylamine), and a suitable solvent like THF or DMF. arkat-usa.orgresearchgate.net

Table 1: Representative Sonogashira Coupling of N-Substituted 3-Iodo-1H-pyrazoles with Phenylacetylene

| Entry | N-Substituent | Product | Yield (%) |

| 1 | 1-(1-ethoxyethyl) | 1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole | 95 |

| 2 | 1-(1-ethoxyethyl)-4-bromo | 1-(1-ethoxyethyl)-4-bromo-3-(phenylethynyl)-1H-pyrazole | 89 |

| 3 | 1-(1-ethoxyethyl)-4-methyl | 1-(1-ethoxyethyl)-4-methyl-3-(phenylethynyl)-1H-pyrazole | 98 |

Data derived from analogous reactions reported for N-ethoxyethyl protected 3-iodopyrazoles, illustrating the expected high efficiency for the 1-sec-butyl analogue. arkat-usa.orgresearchgate.net

Suzuki-Miyaura Coupling Reactions with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forges a C-C bond between an organoboron compound (boronic acid or ester) and an organohalide. This reaction is widely used to synthesize biaryl compounds and can be applied to this compound to introduce aryl or vinyl substituents at the C-3 position.

The utility of Suzuki-Miyaura reactions for functionalizing iodinated pyrazoles and other nitrogen-rich heterocycles is well-established. nih.govnih.gov The reaction of N-substituted 3-iodopyrazoles with various arylboronic acids proceeds efficiently in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a more modern catalyst system involving phosphine (B1218219) ligands like SPhos or XPhos, and a base (e.g., K₃PO₄, Na₂CO₃). nih.govnih.govmdpi.com The reaction is typically carried out in a solvent mixture such as dioxane/water or DMF. nih.govmdpi.com

Table 2: General Conditions for Suzuki-Miyaura Coupling of Iodo-Heterocycles

| Catalyst System | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane / H₂O | 60-100 |

| PdCl₂(dppf) | Na₂CO₃ | DMF | 80-120 |

These conditions are representative for the coupling of iodoazoles and are applicable to this compound. nih.govmdpi.com

Other Palladium and Nickel-Catalyzed C-C Coupling Reactions

Beyond Sonogashira and Suzuki couplings, the C-3 iodo position of this compound is amenable to other important C-C bond-forming reactions.

Heck Reaction : This palladium-catalyzed reaction couples the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgnih.gov The reaction of 3-iodoindazoles (a related heterocyclic system) with acrylates has been shown to proceed effectively, suggesting that this compound could similarly react with various alkenes to yield 3-vinylpyrazole derivatives. researchgate.net

Negishi Coupling : The Negishi coupling utilizes an organozinc reagent and a palladium or nickel catalyst to couple with the organohalide. wikipedia.org This reaction is notable for its high functional group tolerance and its ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.orgnih.gov this compound could be coupled with alkyl-, vinyl-, or arylzinc reagents under Negishi conditions. organic-chemistry.org

Nucleophilic Aromatic Substitution Reactions on the Pyrazole Ring System

Nucleophilic aromatic substitution (SₙAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org For this reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comopenstax.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. openstax.orgyoutube.com

The pyrazole ring is an electron-rich π-excessive system, which makes it inherently unreactive towards nucleophilic attack. While the iodine at C-3 is a good leaving group, the this compound molecule lacks the strong electron-withdrawing substituents necessary to sufficiently activate the ring for a classical SₙAr addition-elimination mechanism. Therefore, direct displacement of the iodide by common nucleophiles under standard SₙAr conditions is generally not a feasible reaction pathway for this substrate. Such reactions on heteroaromatic systems are more common on electron-deficient rings like pyridines. wikipedia.orgnih.gov

Directed Metalation and Subsequent Electrophilic Trapping Strategies (e.g., lithiation at C-5)

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org In N-substituted pyrazoles, the nitrogen atom at the N-2 position can act as a directing group, facilitating the deprotonation of the adjacent C-5 position by a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi). baranlab.org

This process generates a 1-sec-butyl-1H-pyrazol-5-yl-lithium intermediate, which can then be trapped by a wide range of electrophiles to introduce a substituent specifically at the C-5 position. This strategy provides a complementary method to functionalize the pyrazole ring at a position other than the C-3 iodo site. Studies on 1-methylpyrazole (B151067) have shown that under thermodynamically controlled conditions, lithiation occurs preferentially at the C-5 position. researchgate.netnih.gov

Table 3: Potential Electrophiles for Trapping of the C-5 Lithiated Pyrazole

| Electrophile | Resulting C-5 Substituent |

| I₂ | -I (Iodo) |

| DMF (N,N-Dimethylformamide) | -CHO (Formyl) |

| CO₂ | -COOH (Carboxylic acid) |

| R-X (Alkyl halide) | -R (Alkyl) |

| Me₃SiCl (Trimethylsilyl chloride) | -SiMe₃ (Trimethylsilyl) |

| Aldehydes / Ketones | -CR(OH)R' (Hydroxyalkyl) |

This table illustrates the versatility of the lithiation-trapping strategy for introducing diverse functional groups at the C-5 position.

Reactions Involving the N-Substituent and Ring Nitrogen Atoms

The N-substituent and the ring nitrogen atoms exhibit distinct reactivities.

N-sec-Butyl Group : The sec-butyl group is a saturated alkyl chain and is generally considered chemically robust and non-reactive under the conditions typically employed for cross-coupling or metalation reactions on the pyrazole ring. Its primary role is to act as a permanent substituent that blocks the N-1 position and enhances the molecule's solubility in organic media. Specific reactions targeting this group, such as radical halogenation, would require harsh conditions that would likely also affect the pyrazole ring.

Ring Nitrogen Atoms : The lone pair of electrons on the N-2 nitrogen atom is crucial for the directed metalation at the C-5 position as described in section 3.3. researchgate.netnih.gov Furthermore, the nitrogen atoms of the pyrazole ring can act as ligands, coordinating to transition metals. nih.govacs.org This coordination can influence the activity of metal catalysts used in cross-coupling reactions. In some cases, this can be a complicating factor, but it can also be exploited for designing specific catalytic systems or forming novel organometallic structures. nih.govacs.org

N-Arylation Reactions Mediated by Hypervalent Iodine Reagents

Hypervalent iodine(III) reagents, particularly diaryliodonium salts, have become powerful tools for the arylation of a wide range of nucleophiles, including N-heterocycles, under relatively mild conditions. nih.gov These reagents serve as electrophilic aryl sources and offer an alternative to traditional transition-metal-catalyzed cross-coupling reactions. mdpi.com The N-arylation of pyrazoles using diaryliodonium salts can proceed through either metal-free or metal-catalyzed pathways, often with copper catalysts, to afford N-arylpyrazoles. researchgate.netencyclopedia.pub

While specific studies detailing the N-arylation of this compound are not extensively documented, the general mechanism for the N-arylation of pyrazole derivatives is well understood. In a typical reaction, the pyrazole nitrogen acts as a nucleophile, attacking the diaryliodonium salt. nih.gov This process can be facilitated by a base and, in many cases, a copper catalyst, which is thought to proceed via a Cu(I)/Cu(III) catalytic cycle. encyclopedia.pub The reaction's efficiency can be influenced by the nature of the aryl groups on the iodonium (B1229267) salt and the reaction conditions. rsc.org

Unsymmetrical diaryliodonium salts are often employed to prevent the competitive transfer of a non-desired aryl group. beilstein-journals.org The general transformation for the N-arylation of a pyrazole substrate is depicted below:

General Reaction Scheme:

N-H Pyrazole + Ar₂I⁺X⁻ → N-Ar Pyrazole + ArI + HX

This methodology allows for the synthesis of a diverse range of N-aryl pyrazoles, which are significant scaffolds in medicinal chemistry and materials science.

| Reagent Name | Abbreviation | Typical Application |

|---|---|---|

| Diphenyliodonium triflate | Ph₂IOTf | Electrophilic phenylating agent |

| [Bis(trifluoroacetoxy)iodo]benzene | PIFA | Oxidizing agent and electrophilic source |

| (Diacetoxyiodo)benzene | PIDA | Oxidizing agent in various transformations |

| Aryl(mesityl)iodonium salts | - | Transfer of the non-mesityl aryl group |

Exploration of Intramolecular Cyclization Reactions

The 3-iodo substituent of this compound is an ideal starting point for constructing fused heterocyclic systems via reactions that set the stage for intramolecular cyclization. While the compound itself does not possess the necessary functionality to cyclize directly, it can be readily elaborated through cross-coupling reactions, such as Sonogashira, Suzuki, or Heck couplings, to introduce a side chain. This appended chain can then participate in a subsequent intramolecular cyclization to form a new ring fused to the pyrazole core.

A common strategy involves an initial palladium-catalyzed Sonogashira coupling to introduce an alkyne substituent at the C3 position. The resulting 3-alkynylpyrazole derivative can then undergo intramolecular cyclization. For instance, if the N1-substituent or a group on the C4 position contains a suitable functional group, cyclization can be induced to form pyrazolo-fused systems like pyrazolo[3,4-b]pyridines or pyrazolo[3,4-b]quinolines. semanticscholar.org

Another approach involves the functionalization of a neighboring group that then reacts with the pyrazole ring. Iodine-mediated cyclization, for example, can be used to construct fused rings where elemental iodine or other iodine sources promote the cyclization of a suitably positioned unsaturated side chain. organic-chemistry.org This type of reaction typically proceeds through an iodonium ion intermediate, followed by nucleophilic attack from another part of the molecule to close the ring. organic-chemistry.org

These multi-step sequences, beginning with the modification of the 3-iodo position, provide access to a wide array of complex, polycyclic heteroaromatic compounds that are of significant interest in pharmaceutical research. osi.lvresearchgate.net

| Pyrazole Precursor Type | Reaction Type | Resulting Fused System |

|---|---|---|

| 5-Aminopyrazole-4-carbaldehyde | Friedländer Annulation | Pyrazolo[3,4-b]pyridine semanticscholar.org |

| N-Aryl-5-aminopyrazole | Condensation with Aldehydes | Pyrazolo[3,4-b]quinoline |

| 3-Alkynyl-4-aminopyrazole | Intramolecular Cyclization | Pyrazolo[3,4-d]pyrimidine |

| Pyrazole-based carboxylic acids | Friedel–Crafts Ring Closure | Pyrazolo-fused thiazocinones osi.lv |

Mechanistic Investigations of Chemical Transformations Involving 1 Sec Butyl 3 Iodo 1h Pyrazole

Elucidation of Reaction Pathways in Cross-Coupling Reactions

The C-I bond at the 3-position of the pyrazole (B372694) ring in 1-sec-butyl-3-iodo-1H-pyrazole is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions. Mechanistic studies on analogous 3-iodopyrazole systems have provided insights into the probable reaction pathways.

The generally accepted mechanism for these cross-coupling reactions involves a catalytic cycle initiated by the oxidative addition of the 3-iodopyrazole to a palladium(0) complex. This is followed by transmetalation with an organoboron (Suzuki-Miyaura) or organocopper (Sonogashira) reagent, and the cycle is completed by reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

In the Suzuki-Miyaura reaction , the pathway involves the following key steps:

Oxidative Addition: The reaction of this compound with a Pd(0) complex to form a Pd(II)-pyrazolyl-iodide intermediate. For iodopyrazoles, this step is generally considered to be rapid researchgate.net.

Transmetalation: Transfer of an organic group from a boronic acid or ester to the palladium center. This step is often facilitated by a base, which activates the organoboron reagent.

Reductive Elimination: Formation of the C-C bond between the pyrazole ring and the transferred organic group, with the concurrent regeneration of the Pd(0) catalyst.

For the Sonogashira reaction , the pathway is similar but involves a copper co-catalyst:

Formation of Copper Acetylide: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.

Oxidative Addition: this compound undergoes oxidative addition to the Pd(0) catalyst.

Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex. Computational studies on similar systems suggest that this step is initiated by the dissociation of a neutral ligand nih.gov.

Reductive Elimination: The coupled product, a 3-alkynylpyrazole, is formed, and the Pd(0) catalyst is regenerated.

A study on substituted 3-iodo-1H-pyrazole derivatives demonstrated successful Sonogashira cross-coupling with phenylacetylene (B144264) under standard conditions, highlighting the viability of this pathway for functionalization at the C-3 position researchgate.netresearchgate.net.

Studies on Catalytic Cycles and Ligand Effects

The efficiency and selectivity of cross-coupling reactions involving this compound are profoundly influenced by the nature of the ligands coordinated to the palladium catalyst. Ligands play a crucial role in stabilizing the palladium species, modulating their reactivity, and facilitating the elementary steps of the catalytic cycle.

Bulky and electron-rich phosphine (B1218219) ligands, such as XPhos and SPhos, have been shown to be effective in the Suzuki-Miyaura coupling of other halo-pyrazoles by promoting the oxidative addition and reductive elimination steps nih.gov. The use of such ligands can be critical, especially when dealing with less reactive coupling partners.

In the context of Sonogashira couplings, the choice of ligand can also influence the reaction outcome. While traditional phosphine ligands are common, N-heterocyclic carbene (NHC) ligands have also been employed, sometimes in copper-free protocols libretexts.org. The ligand can affect the rate of transmetalation, which is often the rate-determining step in the Sonogashira catalytic cycle libretexts.org.

The table below summarizes the effect of different ligands on the Suzuki-Miyaura coupling of various bromopyrazoles, which can be considered analogous systems.

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 | nih.gov |

| Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane | 80 | 92 | acs.org |

| PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 90 | 78 | youtube.com |

This data is for analogous bromopyrazole systems and is intended to be illustrative of ligand effects.

Investigation of Regioselectivity and Stereoselectivity in Pyrazole Derivatization

The regioselectivity of derivatization of the pyrazole ring is a critical aspect, particularly when multiple reactive sites are present. In the case of this compound, the primary site of reaction for cross-coupling is the C-3 position due to the presence of the iodo group. However, other positions on the pyrazole ring can also be functionalized, and the regioselectivity is influenced by both the substituent at the N-1 position and the reaction conditions.

Studies on the N-alkylation of 3-substituted pyrazoles have shown that the regioselectivity is highly dependent on the reaction conditions, with the use of K₂CO₃ in DMSO favoring the formation of N-1 substituted products acs.orgresearchgate.net. The sec-butyl group at the N-1 position of the target compound will sterically influence the accessibility of adjacent positions, potentially directing functionalization to the C-5 position in reactions such as C-H activation.

The stereoselectivity of reactions involving this compound is primarily influenced by the chiral center in the sec-butyl group. While the pyrazole ring itself is achiral, the presence of the chiral sec-butyl substituent can lead to the formation of diastereomers in subsequent reactions where new stereocenters are generated. However, specific studies on the stereoselective derivatization of this particular compound are not prevalent in the reviewed literature.

The table below illustrates the impact of solvents on the regioselectivity of pyrazole formation, a process related to the initial synthesis of the pyrazole core.

| Solvent | N-1 Isomer (%) | N-2 Isomer (%) | Reference |

| Ethanol | 85 | 15 | nih.gov |

| Toluene | 90 | 10 | nih.gov |

| Acetonitrile | 88 | 12 | beilstein-journals.org |

This data is for the formation of N-substituted pyrazoles and demonstrates the principle of solvent-influenced regioselectivity.

Impact of Reaction Parameters on Mechanistic Outcomes

The mechanistic pathway and the outcome of chemical transformations involving this compound are sensitive to various reaction parameters, including temperature, solvent, and the choice of base.

Temperature: In many palladium-catalyzed cross-coupling reactions, temperature plays a crucial role. Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or the formation of undesired byproducts. For the Suzuki-Miyaura coupling of related halopyrazoles, reactions are often conducted at elevated temperatures (80-110 °C) to achieve good conversion nih.govub.edu. However, excessive temperatures can sometimes lead to dehalogenation as a side reaction acs.org.

Solvent: The choice of solvent can significantly affect the solubility of reactants and catalysts, as well as influence the stability of intermediates in the catalytic cycle. Aprotic polar solvents like dioxane, THF, and DMF are commonly used for Suzuki-Miyaura and Sonogashira reactions of iodopyrazoles researchgate.netnih.gov. The use of solvent mixtures, such as toluene/water or dioxane/water, is also common, particularly in Suzuki-Miyaura reactions, to facilitate the dissolution of both the organic and inorganic reagents nih.gov.

Base: The base is a critical component in both Suzuki-Miyaura and Sonogashira reactions. In the Suzuki-Miyaura reaction, the base is required for the activation of the organoboron species to facilitate transmetalation. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) nih.govacs.org. The strength and nature of the base can influence the reaction rate and the prevalence of side reactions. In the Sonogashira reaction, an amine base (e.g., triethylamine (B128534), diisopropylamine) is typically used to neutralize the HI formed during the reaction and to facilitate the formation of the copper acetylide libretexts.org.

The following table shows the effect of different bases on the yield of a Suzuki-Miyaura reaction of an analogous bromopyrazole.

| Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| K₃PO₄ | Dioxane/H₂O | 100 | 95 | nih.gov |

| K₂CO₃ | Toluene/H₂O | 100 | 88 | acs.org |

| Cs₂CO₃ | Dioxane | 90 | 91 | youtube.com |

This data is for an analogous bromopyrazole system and illustrates the impact of the base on reaction efficiency.

Kinetic Analysis of Transformation Rates

A thorough kinetic analysis of the chemical transformations of this compound would provide valuable quantitative data on reaction rates, rate laws, and the identification of rate-determining steps. Such studies are essential for optimizing reaction conditions and for a deeper understanding of the reaction mechanism.

For palladium-catalyzed cross-coupling reactions, kinetic studies often reveal that either the oxidative addition or the transmetalation step is rate-determining. In the case of aryl iodides, oxidative addition is generally fast, suggesting that for this compound, the rate-determining step in a Suzuki-Miyaura or Sonogashira reaction is likely to be transmetalation or, in some cases, reductive elimination nih.govlibretexts.org.

Despite the importance of such data, a specific kinetic analysis of the transformation rates for this compound has not been reported in the reviewed scientific literature. Further experimental and computational studies are needed to elucidate the specific kinetic parameters for the reactions of this compound.

Computational and Theoretical Chemistry Studies on 1 Sec Butyl 3 Iodo 1h Pyrazole

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of 1-sec-Butyl-3-iodo-1H-pyrazole is fundamentally defined by its aromatic pyrazole (B372694) core. Pyrazole is a five-membered heterocycle with two adjacent nitrogen atoms and three carbon atoms. nih.gov One nitrogen atom (N1) is pyrrole-like, contributing two electrons to the 6π aromatic system, while the other (N2) is pyridine-like, contributing one electron and possessing a lone pair in an sp2 orbital within the plane of the ring. nih.govimperial.ac.uk This arrangement results in a π-excessive aromatic system.

The substituents at the N1 and C3 positions significantly modulate the electronic properties of the pyrazole ring.

1-sec-Butyl Group : This alkyl group is an electron-donating group (EDG) through an inductive effect (+I). Its presence at the N1 position increases the electron density of the pyrazole ring.

3-Iodo Group : The iodine atom has a dual electronic effect. It is electronegative, exerting an electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can be donated to the pyrazole ring's π-system, creating a weak electron-donating resonance effect (+M). For halogens, the inductive effect typically outweighs the resonance effect.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying pyrazole derivatives, offering a favorable balance between accuracy and computational cost. eurasianjournals.commdpi.com It is widely used to predict a range of molecular properties.

DFT calculations can accurately predict the equilibrium geometry of this compound by finding the minimum energy structure. This involves optimizing all bond lengths, bond angles, and dihedral angles. While specific experimental data for this molecule is not available, DFT provides reliable estimates based on fundamental quantum mechanical principles. The sec-butyl group introduces conformational flexibility. DFT calculations can be used to explore the potential energy surface related to the rotation around the N1-C(sec-butyl) bond to identify the most stable conformers.

Below is a table of predicted geometrical parameters for the pyrazole ring of this compound, based on DFT calculations performed on similar substituted pyrazole structures. tandfonline.commdpi.com

| Parameter | Predicted Value |

| N1-N2 Bond Length | ~1.35 Å |

| N2-C3 Bond Length | ~1.33 Å |

| C3-C4 Bond Length | ~1.42 Å |

| C4-C5 Bond Length | ~1.37 Å |

| C5-N1 Bond Length | ~1.38 Å |

| C3-I Bond Length | ~2.08 Å |

| N1-N2-C3 Bond Angle | ~112° |

| N2-C3-C4 Bond Angle | ~105° |

| C3-C4-C5 Bond Angle | ~107° |

| C4-C5-N1 Bond Angle | ~108° |

| C5-N1-N2 Bond Angle | ~108° |

HOMO : Characterizes the ability to donate electrons. The distribution of HOMO density indicates the most likely sites for electrophilic attack.

LUMO : Characterizes the ability to accept electrons. The distribution of LUMO density points to the most likely sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) : An MEP map visually represents the charge distribution, with red areas (negative potential) indicating electron-rich regions susceptible to electrophilic attack and blue areas (positive potential) indicating electron-poor regions susceptible to nucleophilic attack. chemrxiv.org

For this compound, the C4 position is generally the most electron-rich carbon and thus the primary site for electrophilic aromatic substitution. arkat-usa.org The iodine at the C3 position makes this compound a valuable substrate for transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling. researchgate.netumich.edu DFT calculations can model the entire catalytic cycle of such reactions, including the oxidative addition, migratory insertion, and reductive elimination steps. By calculating the energy barriers for each step, researchers can elucidate the reaction mechanism and predict the most favorable reaction pathway and regioselectivity. rsc.org

Annular tautomerism is a characteristic feature of N-unsubstituted pyrazoles, where the proton on the nitrogen atom can migrate between the two nitrogen atoms (N1 and N2). nih.govfu-berlin.de This equilibrium is influenced by the nature and position of substituents on the pyrazole ring. nih.gov

However, in This compound , the presence of the sec-butyl group at the N1 position quenches this annular tautomerism. The covalent bond between the nitrogen and the alkyl group prevents the proton migration that is characteristic of N-unsubstituted pyrazoles. Therefore, this compound exists as a single, fixed tautomer. While DFT is a powerful tool for studying tautomeric equilibria in other pyrazoles by comparing the relative energies of the different forms, orientjchem.org for this specific compound, such an analysis is not applicable due to the N1-substitution.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations, particularly DFT, are highly effective for predicting spectroscopic properties, which aids in the interpretation of experimental data. semanticscholar.org

NMR Spectroscopy : Theoretical calculations can predict the 1H and 13C NMR chemical shifts with good accuracy. By calculating the magnetic shielding tensors for each nucleus, one can obtain chemical shifts that, when compared to experimental spectra, help confirm the molecular structure. mdpi.com

Vibrational (IR) Spectroscopy : DFT calculations can compute the vibrational frequencies and their corresponding intensities. researchgate.net These predicted frequencies correspond to specific molecular motions (stretching, bending, etc.). Comparing the calculated IR spectrum with the experimental one helps in assigning the observed absorption bands to specific functional groups and vibrational modes. mdpi.com

The table below presents representative predicted spectroscopic data for this compound, based on calculations for analogous halogenated pyrazoles. mdpi.comsemanticscholar.org

| Spectroscopy | Feature | Predicted Value / Region |

| 1H NMR | H4 proton | ~6.3-6.5 ppm |

| 1H NMR | H5 proton | ~7.4-7.6 ppm |

| 13C NMR | C3 carbon | ~90-95 ppm |

| 13C NMR | C4 carbon | ~110-115 ppm |

| 13C NMR | C5 carbon | ~135-140 ppm |

| IR Spectroscopy | C-H stretching (aromatic) | ~3100-3150 cm-1 |

| IR Spectroscopy | C-H stretching (aliphatic) | ~2850-2980 cm-1 |

| IR Spectroscopy | C=C, C=N stretching | ~1400-1550 cm-1 |

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

While quantum chemical calculations typically model molecules in the gas phase or use implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the explicit behavior of molecules over time in a solution environment. eurasianjournals.com MD simulations model the time-dependent motion of atoms and molecules, offering insights into dynamic processes. eurasianjournals.com

For this compound, an MD simulation could be employed to:

Analyze Solvation : Study how solvent molecules (e.g., water, ethanol, DMSO) arrange themselves around the solute molecule and quantify the strength of intermolecular interactions.

Explore Conformational Dynamics : Observe the rotation and flexibility of the sec-butyl group in solution, determining the relative populations of different conformers and the rates of interconversion between them.

Study Aggregation : Investigate the tendency of the pyrazole molecules to self-associate in solution, which can be driven by dipole-dipole or van der Waals interactions.

MD simulations are particularly valuable for bridging the gap between the static picture provided by quantum chemistry and the dynamic reality of chemical systems in solution. researchgate.net

Advanced Spectroscopic Characterization Methodologies for 1 Sec Butyl 3 Iodo 1h Pyrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution. For 1-sec-Butyl-3-iodo-1H-pyrazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of the atomic connectivity and spatial arrangement of the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring and the sec-butyl group. The pyrazole ring protons, H-4 and H-5, would appear as doublets due to their mutual coupling. Based on data from similar 3-iodopyrazole derivatives, the H-5 proton is expected to resonate further downfield than the H-4 proton due to the deshielding effect of the adjacent nitrogen atom of the pyrazole ring. The sec-butyl group will present a more complex set of signals: a multiplet for the methine proton (CH), two distinct multiplets for the diastereotopic methylene protons (CH₂), and a triplet for the terminal methyl group (CH₃).

The ¹³C NMR spectrum will corroborate the structural assignments. The carbon atoms of the pyrazole ring are expected to show distinct resonances, with the C-3 carbon bearing the iodine atom appearing at a characteristic upfield chemical shift due to the heavy atom effect of iodine. The C-5 and C-4 carbons will resonate at chemical shifts typical for pyrazole rings, and their assignment can be confirmed using heteronuclear correlation experiments. The four distinct carbon signals of the sec-butyl group will be observed in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted chemical shifts are based on analogous compounds and established NMR principles. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-4 / C-4 | ~6.3 - 6.5 (d) | ~110 - 115 |

| H-5 / C-5 | ~7.4 - 7.6 (d) | ~130 - 135 |

| C-3 | - | ~95 - 100 |

| sec-Butyl CH | ~4.2 - 4.4 (m) | ~55 - 60 |

| sec-Butyl CH₂ | ~1.7 - 1.9 (m) | ~28 - 32 |

| sec-Butyl CH₃ (terminal) | ~0.8 - 1.0 (t) | ~10 - 12 |

| sec-Butyl CH₃ (attached to CH) | ~1.2 - 1.4 (d) | ~18 - 22 |

To further confirm the structural assignments and to probe the spatial relationships between atoms, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network between protons. Cross-peaks would be expected between H-4 and H-5 of the pyrazole ring, confirming their adjacent positions. Within the sec-butyl group, correlations would be observed between the methine proton and the adjacent methylene and methyl protons, and between the methylene protons and the terminal methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the pyrazole ring and the sec-butyl group to their corresponding carbon atoms, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected from the H-5 proton to the C-3 and C-4 carbons of the pyrazole ring, and from the methine proton of the sec-butyl group to the C-5 of the pyrazole ring, confirming the attachment of the sec-butyl group to the N-1 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the through-space proximity of protons. For this compound, NOESY would be crucial for determining the preferred conformation of the sec-butyl group relative to the pyrazole ring. Cross-peaks between the methine proton of the sec-butyl group and the H-5 proton of the pyrazole ring would indicate a spatial proximity, offering insights into the rotational dynamics around the N-C bond.

High-Resolution Mass Spectrometry (HRMS, ESI-TOF) for Molecular Formula Determination

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of a compound. Using a technique such as Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry, the exact mass of the protonated molecule [M+H]⁺ of this compound would be measured with high accuracy. This experimental value can then be compared to the calculated theoretical mass for the molecular formula C₈H₁₄IN₂⁺ to confirm the elemental composition. For instance, the HRMS data for a related compound, tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate, has been reported with high accuracy, demonstrating the utility of this technique for this class of compounds.

Table 2: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₈H₁₄IN₂⁺ | 265.0202 |

| [M+Na]⁺ | C₈H₁₃IN₂Na⁺ | 287.0021 |

The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for N-alkylated pyrazoles include the loss of the alkyl substituent and cleavage of the pyrazole ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopies are complementary techniques that provide information about the vibrational modes of a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching vibrations of the aromatic pyrazole ring and the aliphatic sec-butyl group. The C=C and C=N stretching vibrations of the pyrazole ring would appear in the fingerprint region (typically 1400-1600 cm⁻¹). The C-I stretching vibration is expected to appear at a lower frequency, typically in the range of 500-600 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the pyrazole ring and the C-I bond are expected to give rise to strong signals in the Raman spectrum.

Table 3: Predicted Key IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3150 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Pyrazole Ring C=C, C=N Stretch | 1400 - 1600 | IR, Raman |

| C-N Stretch | 1250 - 1350 | IR |

| C-I Stretch | 500 - 600 | Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* transitions within the pyrazole ring. The presence of the iodine atom, a heavy halogen, may also influence the electronic spectrum, potentially leading to a red shift (bathochromic shift) of the absorption maxima compared to the unsubstituted pyrazole. The electronic transitions in pyrazole itself are known to occur in the UV region, and similar behavior is anticipated for its derivatives.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound can be obtained, SCXRD analysis would provide precise bond lengths, bond angles, and torsion angles. This data would confirm the connectivity established by NMR and would reveal the preferred conformation of the sec-butyl group in the crystal lattice. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, that govern the solid-state architecture of the compound. While no specific crystal structure for this compound has been reported, the structures of numerous other substituted pyrazoles have been determined, providing a basis for understanding the likely molecular geometry and packing motifs.

Applications and Synthetic Utility of 1 Sec Butyl 3 Iodo 1h Pyrazole in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Systems

The C-I bond in 1-sec-butyl-3-iodo-1H-pyrazole is a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the fusion of the pyrazole (B372694) ring with other cyclic systems. This capability is crucial for generating novel polycyclic and complex heterocyclic frameworks, which are often scaffolds for biologically active molecules. researchgate.netarkat-usa.org

Prominent among these methods is the Sonogashira cross-coupling reaction, which pairs the iodopyrazole with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst. researchgate.netwikipedia.org This reaction is highly efficient for creating carbon-carbon bonds under mild conditions. wikipedia.org For instance, substituted 3-iodopyrazoles readily undergo Sonogashira coupling with phenylacetylene (B144264) to produce 3-(phenylethynyl)-1H-pyrazole derivatives. researchgate.net These products can then serve as advanced intermediates for subsequent intramolecular cyclization reactions to form fused heterocyclic systems like thieno[2,3-c]pyrazoles or pyrazolo[3,4-c]pyridines. arkat-usa.orgtandfonline.com

Similarly, the Suzuki-Miyaura coupling reaction is another powerful tool for extending the pyrazole core. nih.govorganic-chemistry.org This reaction involves the coupling of the iodopyrazole with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.org It allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position, leading to the synthesis of complex biaryl structures that are prevalent in medicinal chemistry. The utility of iodopyrazoles as building blocks in Suzuki reactions has been demonstrated in the synthesis of key intermediates for pharmaceuticals. researchgate.net

The strategic application of these cross-coupling methodologies to this compound provides a direct route to diverse and complex heterocyclic structures, underscoring its value as a precursor in synthetic chemistry.

Building Block for the Construction of Polyfunctionalized Pyrazoles

The true versatility of this compound lies in its capacity to serve as a scaffold for the introduction of a wide array of functional groups, leading to polyfunctionalized pyrazoles. The carbon-iodine bond is the principal reactive site for these modifications.

Beyond the cross-coupling reactions mentioned previously, the iodo group can be transformed through metal-halogen exchange. wikipedia.org This reaction typically involves treating the iodopyrazole with a strong organometallic base, such as n-butyllithium or a Grignard reagent like isopropylmagnesium bromide. arkat-usa.orgwikipedia.orgnih.gov The exchange converts the electrophilic C3 carbon into a nucleophilic organolithium or organomagnesium species. wikipedia.orgnih.gov This newly formed pyrazolyl anion can then react with a variety of electrophiles to introduce different functionalities. For example, quenching the lithiated pyrazole with N,N-dimethylformamide (DMF) would yield the corresponding pyrazole-3-carbaldehyde. arkat-usa.org

This two-step sequence—metal-halogen exchange followed by electrophilic trapping—significantly broadens the synthetic potential of the starting iodopyrazole. It allows for the installation of functional groups that are not accessible through direct cross-coupling methods. The table below summarizes some of the potential transformations starting from this compound, based on established reactivity for analogous iodopyrazoles.

| Reaction Type | Reagents | Product Class | Citation |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne, Pd Catalyst, Cu(I), Base | 3-Alkynyl-pyrazole | researchgate.netwikipedia.org |

| Suzuki Coupling | Boronic Acid/Ester, Pd Catalyst, Base | 3-Aryl/Vinyl-pyrazole | nih.govorganic-chemistry.org |

| Metal-Halogen Exchange | n-BuLi or i-PrMgBr, then an Electrophile (e.g., DMF) | 3-Functionalized Pyrazole (e.g., Aldehyde) | arkat-usa.orgwikipedia.org |

| Heck Coupling | Alkene, Pd Catalyst, Base | 3-Alkenyl-pyrazole | |

| Buchwald-Hartwig Amination | Amine, Pd Catalyst, Base | 3-Amino-pyrazole |

Exploration as Ligands in Organometallic and Catalytic Systems

Pyrazole derivatives are well-established as effective ligands in coordination chemistry and organometallic catalysis. arkat-usa.org The pyrazole ring contains two adjacent nitrogen atoms (N1 and N2) that can act as donors to a metal center, often forming stable five-membered chelate rings. Substituted pyrazoles have been successfully used as ligands for various transition metals. researchgate.netsmolecule.com

In this compound, the N1 and N2 atoms are available for coordination. The sec-butyl group at the N1 position introduces significant steric bulk near the coordination site. This steric hindrance can be exploited to control the coordination number and geometry of the resulting metal complex, influence the reactivity of the metal center, and enhance the solubility of the complex in organic media. These properties are critical in the design of homogeneous catalysts, where tuning the steric and electronic environment of the metal is key to achieving high activity and selectivity.

The iodo-substituent at the C3 position adds another dimension to its potential as a ligand. It can be retained in the final ligand structure, where its electronic properties might modulate the catalytic activity of the metal center. Alternatively, the C-I bond can be used as a synthetic handle to anchor the pyrazole ligand onto a larger molecular framework or a solid support prior to metal coordination. This approach is valuable for creating recyclable catalysts or integrating the ligand into more complex macromolecular systems. The ability of pyrazoles to form stable complexes with transition metals makes them valuable in the development of new materials and catalysts. smolecule.com

Role in the Development of New Synthetic Methodologies and Reaction Discovery

Substrates with well-defined structures and predictable reactivity, such as this compound, play a crucial role in the discovery and optimization of new synthetic reactions. The presence of a reactive C(sp²)-I bond on a common heterocyclic core makes it an ideal test substrate for exploring the scope and limitations of novel transition-metal-catalyzed cross-coupling reactions. researchgate.netnih.gov

When developing a new catalytic system, chemists often evaluate its performance with a range of substrates. This compound offers a combination of features—an N-alkylated heterocycle, a specific regioisomer of iodination, and moderate steric hindrance—that can provide valuable insights into a new reaction's tolerance for these features. For example, its performance in a novel C-N or C-O coupling reaction could be compared against simpler aryl iodides or other heteroaryl iodides to map the electronic and steric limits of the new methodology.

Furthermore, the compound can be used to probe reaction mechanisms. Comparing the reaction rates and outcomes of the 3-iodo isomer with its 4-iodo or 5-iodo counterparts can reveal details about the influence of substituent position on the key steps of a catalytic cycle, such as oxidative addition. youtube.com The reliable reactivity of the iodopyrazole moiety in established transformations like the Sonogashira reaction provides a benchmark against which new, perhaps more sustainable or efficient (e.g., copper-free), protocols can be measured. researchgate.netorganic-chemistry.org Thus, this compound serves not only as a building block for target molecules but also as a tool for advancing the field of organic synthesis itself.

Q & A

Q. What are the recommended synthetic routes for 1-sec-butyl-3-iodo-1H-pyrazole, and what key reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves sequential alkylation and iodination. For alkylation, reacting 3-iodo-1H-pyrazole with sec-butyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) achieves N-alkylation. Iodination can be performed via electrophilic substitution using I₂ and HNO₃ in acetic acid. Yield optimization requires strict control of temperature (60–80°C) and stoichiometric excess of iodine (1.5–2.0 eq). Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product. Monitoring reaction progress by TLC (Rf ~0.4 in 7:3 hexane/EtOAc) ensures minimal byproduct formation .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the sec-butyl group (δ ~1.0–1.5 ppm for CH₃ and CH₂; δ ~3.5–4.0 ppm for N-CH). The pyrazole ring protons appear as two singlets (δ ~6.5–7.5 ppm).

- Mass Spectrometry (EI-MS) : Look for the molecular ion peak [M]⁺ at m/z 265 (C₇H₁₁IN₂). Fragmentation patterns should include loss of iodine (m/z 138 for C₇H₁₁N₂⁺).

- IR Spectroscopy : Key stretches include C-I (~500 cm⁻¹), C=N (~1600 cm⁻¹), and C-H stretches for sec-butyl (~2900 cm⁻¹). Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Use PPE (nitrile gloves, goggles, lab coat) due to skin/eye irritation risks (GHS Category 2). Avoid inhalation; work in a fume hood.

- Storage : Store in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent iodine loss or degradation.

- Spill Management : Neutralize with 10% sodium thiosulfate to reduce iodine volatility. Dispose via approved halogenated waste protocols .

Advanced Research Questions

Q. How does the iodine substituent in this compound influence its reactivity in transition-metal-catalyzed cross-coupling reactions?

- Methodological Answer : The iodine atom acts as a superior leaving group compared to bromine/chlorine, enabling efficient Suzuki-Miyaura or Ullmann couplings. For example, coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C) yields 3-aryl derivatives. Kinetic studies show iodine’s lower bond dissociation energy (vs. C-Br) accelerates oxidative addition. Optimize catalyst loading (1–5 mol% Pd) and ligand choice (XPhos for sterically hindered substrates) to suppress homocoupling byproducts .

Q. What strategies can optimize the crystal structure determination of this compound to resolve ambiguities in hydrogen bonding networks?

- Methodological Answer :

- Crystallization : Use slow evaporation from dichloromethane/hexane (1:4) to grow high-quality single crystals.

- X-ray Analysis : Employ high-resolution data (Cu-Kα, λ = 1.5418 Å) to resolve iodine’s electron density. Apply graph-set analysis (e.g., Etter’s formalism) to categorize hydrogen bonds (e.g., N-H···N or C-H···I motifs). Refine thermal parameters anisotropically to account for iodine’s large atomic displacement .

Q. How can computational modeling predict the regioselectivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to map electrostatic potential surfaces. The iodine substituent directs electrophiles to the C5 position due to its electron-withdrawing inductive effect.

- Transition State Analysis : Calculate activation energies for nitration (HNO₃/H₂SO₄) at C5 vs. C4. NBO analysis reveals greater stabilization at C5 via hyperconjugation with the iodine atom .

Q. What role does this compound play in the synthesis of kinase inhibitor analogues, and what structural modifications enhance bioactivity?

- Methodological Answer : The iodine atom serves as a handle for late-stage diversification. For example, Sonogashira coupling with propargylamines generates alkynyl derivatives targeting ATP-binding pockets. SAR studies show:

- Substituent Effects : Replacing iodine with CF₃ improves metabolic stability.

- Bioisosterism : 3-Iodo to 3-cyano substitution maintains kinase affinity while reducing toxicity.

Validate inhibitory activity via in vitro kinase assays (IC₅₀ < 100 nM for JAK2) and molecular docking (Glide, Schrödinger Suite) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.